Nelonemdaz

Übersicht

Beschreibung

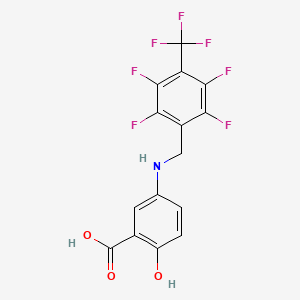

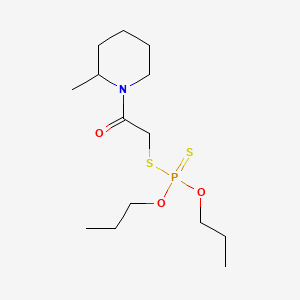

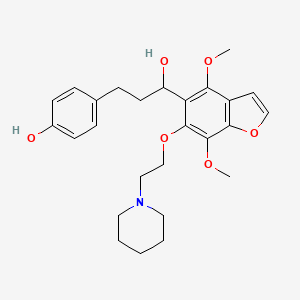

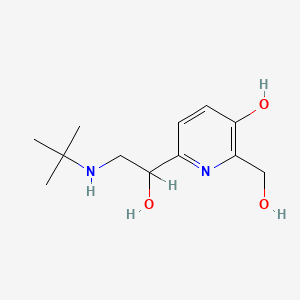

Neu2000, also known as 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid, is a novel compound derived from aspirin and sulfasalazine. It is a multi-target neuroprotective agent designed to prevent both N-methyl-D-aspartate receptor-mediated excitotoxicity and oxidative stress. Neu2000 has shown significant potential in protecting against neuronal cell death in various models of ischemic brain injury and spinal cord injury .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Neu2000 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Aspirin und Sulfasalazin ausgehenDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um die gewünschten chemischen Umwandlungen sicherzustellen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Neu2000 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dazu gehören die Verwendung von Hochleistungsreaktoren, Reinigungsverfahren wie Kristallisation und Chromatographie sowie strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Neu2000 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Neu2000 kann Oxidationsreaktionen unterliegen, insbesondere in Gegenwart von reaktiven Sauerstoffspezies, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen auftreten, was möglicherweise die funktionellen Gruppen am Benzylring verändert.

Substitution: Neu2000 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Benzylring durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nukleophile unter kontrollierten Temperaturen und pH-Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Neu2000, die jeweils unterschiedliche chemische Eigenschaften und potenzielle biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Neu2000 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Neu2000 wird als Modellverbindung verwendet, um multi-target neuroprotektive Mittel und ihre chemischen Eigenschaften zu untersuchen.

Biologie: In der biologischen Forschung wird Neu2000 verwendet, um seine Auswirkungen auf den neuronalen Zelltod, oxidativen Stress und Exzitotoxizität zu untersuchen.

Medizin: Neu2000 hat sich als vielversprechend für die Behandlung von ischämischen Hirnverletzungen, Rückenmarksverletzungen und anderen neurodegenerativen Erkrankungen erwiesen.

5. Wirkmechanismus

Neu2000 entfaltet seine Wirkungen durch einen zweifachen Wirkmechanismus:

Antagonismus des N-Methyl-D-Aspartat-Rezeptors: Neu2000 blockiert selektiv N-Methyl-D-Aspartat-Rezeptoren und verhindert so Exzitotoxizität, die durch übermäßige Glutamatfreisetzung und Kalziumeinstrom verursacht wird.

Antioxidative Aktivität: Neu2000 wirkt als starkes Spin-Trapping-Molekül, fängt freie Radikale ab und reduziert oxidativen Stress.

Wirkmechanismus

Neu2000 exerts its effects through a dual mechanism of action:

N-methyl-D-aspartate Receptor Antagonism: Neu2000 selectively blocks N-methyl-D-aspartate receptors, preventing excitotoxicity caused by excessive glutamate release and calcium influx.

Antioxidant Activity: Neu2000 acts as a potent spin trapping molecule, scavenging free radicals and reducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Neu2000 ist einzigartig in seinem dualen Wirkmechanismus, der den Antagonismus des N-Methyl-D-Aspartat-Rezeptors mit antioxidativer Aktivität kombiniert. Ähnliche Verbindungen umfassen:

Memantin: Ein N-Methyl-D-Aspartat-Rezeptor-Antagonist, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird.

Edaravon: Ein Radikalfänger, der zur Behandlung der Amyotrophen Lateralsklerose eingesetzt wird.

Sulfasalazin: Ein entzündungshemmendes Medikament mit einigen neuroprotektiven Eigenschaften.

Im Vergleich zu diesen Verbindungen bietet Neu2000 einen verbesserten neuroprotektiven Schutz durch die gezielte Behandlung sowohl der Exzitotoxizität als auch des oxidativen Stresses, was es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener neurologischer Erkrankungen macht .

Eigenschaften

IUPAC Name |

2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F7NO3/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26/h1-3,23-24H,4H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABROHXUHNHQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640290-67-1 | |

| Record name | Nelonemdaz [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640290671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NELONEMDAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP6PKI8CQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1677961.png)